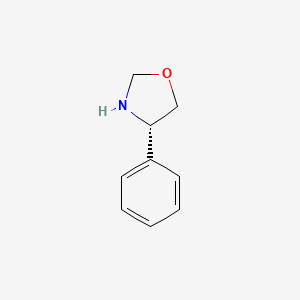

(S)-4-phenyloxazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-phenyloxazolidine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

(S)-4-phenyloxazolidine serves as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. This property is particularly advantageous in drug development, where the chirality of a compound can significantly influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves inhibiting bacterial protein synthesis, similar to other oxazolidinones like linezolid.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. For example, research on human breast cancer cell lines revealed significant cell death and reduced proliferation rates upon treatment with this compound.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules. Its derivatives are explored for various applications, including:

- Chiral Resolution : The compound aids in resolving racemic mixtures into their enantiomers, which is essential for developing drugs with specific therapeutic effects.

- Synthesis of Other Compounds : It serves as a precursor for synthesizing other biologically active compounds, enhancing the diversity of pharmaceutical agents available .

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study on Anticancer Activity

In a controlled experiment involving MCF-7 breast cancer cells, varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was approximately 25 µM after 48 hours of exposure, with flow cytometry confirming an increase in apoptotic cells correlating with higher concentrations.

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Key Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| Linezolid | Yes | Limited | Ribosomal binding |

| Doxorubicin | No | Yes | DNA intercalation |

化学反応の分析

Functional Group Transformations

Oxidation and Reduction

-

Oxidation : (S)-4-phenyloxazolidin-2-thione can undergo oxidation to form oxazolidin-2-one derivatives using mild conditions (e.g., treatment with ethyl triflate followed by LiI) .

-

Reduction : The oxazolidine ring can be reduced to amino alcohols using reagents like lithium aluminum hydride .

Substitution Reactions

Nucleophilic substitution at the oxazolidine ring is feasible. For example, methoxyphenyl groups can be replaced by other nucleophiles under basic conditions (e.g., sodium methoxide).

Ring-Opening and Deprotection Reactions

Mechanism of Deprotection

The (S)-4-phenyloxazolidin-2-thione auxiliary undergoes deprotection via a three-step sequence:

-

Alkylation : Reaction with ethyl triflate forms a triflate intermediate.

-

Ring Opening : Treatment with RbI opens the ring, forming a transient intermediate.

-

Elimination : DBU induces elimination to yield a carbamothioate ester, which hydrolyzes to release the primary amine .

| Step | Reagent | Product |

|---|---|---|

| Alkylation | Ethyl triflate | Triflate intermediate |

| Ring Opening | RbI | Transient intermediate |

| Elimination | DBU | Carbamothioate ester |

Structural Analysis and Mechanistic Insights

NMR and X-Ray Data

-

The absolute configuration at C4 is confirmed via X-ray diffraction .

-

Torsion angles and conformational analysis (e.g., half-chair vs. envelope geometries) are determined using NMR and X-ray crystallography .

Mechanistic Pathways

The conversion of oxazolidin-2-thione to oxazolidin-2-one or thiazolidin-2-thione depends on reaction conditions, such as solvent polarity and counterion strength . For example:

-

Oxazolidin-2-one : Formed via nucleophilic attack by carbon disulfide on intermediates.

-

Thiazolidin-2-thione : Generated under iodide-rich conditions, favoring 5-exo-tet ring closure .

Green Chemistry Approaches

The synthesis of (S)-4-phenyl-2-oxazolidinone avoids toxic reagents like carbon disulfide or Lawesson’s reagent. Instead, it employs borane reagents and sulfur powder with ammonium sulfide/polysulfide for thione derivatives, aligning with principles of sustainability .

特性

分子式 |

C9H11NO |

|---|---|

分子量 |

149.19 g/mol |

IUPAC名 |

(4S)-4-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 |

InChIキー |

SBJSTQONOOUZKC-SECBINFHSA-N |

異性体SMILES |

C1[C@@H](NCO1)C2=CC=CC=C2 |

正規SMILES |

C1C(NCO1)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。